Cas no 893343-07-2 (N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}benzamide)
N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}benzamide Chemical and Physical Properties
Names and Identifiers
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- N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}benzamide
- Benzamide, N-[5-[[2-[(2-furanylmethyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-
- CHEMBL1376656
- BDBM52045
- N-[5-[2-(furan-2-ylmethylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- 893343-07-2
- N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide
- AKOS024613421
- N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
- SMR000806409
- MLS001232864
- N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- cid_7191297
- HMS2990I19
- F1838-3099
- N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- N-[5-[[2-(2-furfurylamino)-2-keto-ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide
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- Inchi: 1S/C16H14N4O3S2/c21-13(17-9-12-7-4-8-23-12)10-24-16-20-19-15(25-16)18-14(22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,21)(H,18,19,22)
- InChI Key: MQWFOGGPLACSNV-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(SCC(NCC2=CC=CO2)=O)S1)(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 374.05073267g/mol
- Monoisotopic Mass: 374.05073267g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 463
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 151Ų
Experimental Properties
- Density: 1.46±0.1 g/cm3(Predicted)
- pka: 7.60±0.50(Predicted)
N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1838-3099-2μmol |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide |
893343-07-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1838-3099-5μmol |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide |
893343-07-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1838-3099-10μmol |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide |
893343-07-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1838-3099-20μmol |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide |
893343-07-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1838-3099-1mg |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide |
893343-07-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1838-3099-2mg |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide |
893343-07-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1838-3099-3mg |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide |
893343-07-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1838-3099-4mg |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide |
893343-07-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1838-3099-5mg |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide |
893343-07-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1838-3099-10mg |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide |
893343-07-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}benzamide Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}benzamide
Recent Advances in the Study of N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}benzamide (CAS: 893343-07-2)
The compound N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}benzamide (CAS: 893343-07-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique thiadiazole and furan moieties, has been the subject of several studies aimed at elucidating its biological activities, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and structural optimization of N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}benzamide to enhance its pharmacological properties. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and click chemistry, to improve the yield and purity of the compound. Structural modifications, such as the introduction of electron-withdrawing or electron-donating groups on the benzamide ring, have been explored to modulate its bioactivity and selectivity.
In vitro and in vivo studies have demonstrated that this compound exhibits promising antimicrobial and anticancer activities. For instance, it has shown potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in DNA replication. Additionally, preliminary studies in cancer cell lines have revealed its ability to induce apoptosis and inhibit cell proliferation, suggesting its potential as an anticancer agent.
Further investigations into the pharmacokinetic and pharmacodynamic properties of N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}benzamide have been conducted to assess its suitability for clinical development. Studies have reported favorable absorption and distribution profiles, with moderate plasma protein binding and good tissue penetration. However, challenges related to its metabolic stability and potential toxicity in long-term use remain to be addressed. Researchers are currently exploring prodrug strategies and formulation approaches to overcome these limitations.
In conclusion, N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}benzamide represents a promising candidate for further development in the fields of antimicrobial and anticancer therapy. Ongoing research efforts are focused on optimizing its chemical structure, understanding its mechanism of action, and evaluating its safety and efficacy in preclinical models. The findings from these studies could pave the way for the development of novel therapeutic agents based on this scaffold.
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